molecular formula C23H25N3O7 B2456047 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 891128-04-4

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2456047
CAS No.: 891128-04-4
M. Wt: 455.467
InChI Key: ZOBVPCLAPMQYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a triethoxyphenyl group, and a dihydrobenzo[b][1,4]dioxine moiety

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-4-28-18-12-15(13-19(29-5-2)20(18)30-6-3)22-25-26-23(33-22)24-21(27)14-7-8-16-17(11-14)32-10-9-31-16/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBVPCLAPMQYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where ethoxy groups are added to the phenyl ring.

    Formation of the Dihydrobenzo[b][1,4]dioxine Moiety: This moiety can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring (C₃N₂O) demonstrates electrophilic character at position 2, enabling nucleophilic substitutions. Key observations include:

Reaction TypeConditionsProduct FormationReference
Amide bond hydrolysis6N HCl, reflux (110°C, 8 hr)Cleavage to benzodioxine-6-carboxylic acid and 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine
Ether cleavage (O-dealkylation)BBr₃, CH₂Cl₂ (0°C to rt, 12 hr)Demethylation of ethoxy groups to phenolic -OH derivatives

Mechanistic Insight :
The electron-deficient oxadiazole ring facilitates nucleophilic attack at the carbonyl-adjacent nitrogen, particularly under acidic conditions. Triethoxyphenyl groups remain stable during hydrolysis but undergo dealkylation with strong Lewis acids like BBr₃ .

Oxidation Reactions

The benzodioxine moiety (C₈H₈O₂) undergoes oxidative modifications:

Oxidizing AgentConditionsOutcomeReference
KMnO₄ (aqueous)80°C, 4 hrRing opening to form catechol derivatives
H₂O₂/Fe(II) (Fenton reagent)pH 3, 25°C, 2 hrHydroxylation at benzodioxine C-2 position

Key Finding :
Oxidation preferentially targets the benzodioxine system over the oxadiazole ring. Catechol derivatives formed via KMnO₄ oxidation show enhanced antioxidant activity .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring transformations:

ReactionReagents/ConditionsProductReference
[3+2] CycloadditionNaN₃, Cu(I), DMF (100°C, 6 hr)Triazole-fused benzodioxine analogs
Acid-catalyzed ring expansionH₂SO₄, CHCl₃ (reflux, 12 hr)Conversion to quinoline derivatives

Structural Impact :
Cycloadditions modify the oxadiazole ring without affecting ethoxy groups, while strong acids induce benzodioxine ring expansion .

Reductive Transformations

Selective reduction pathways include:

Reducing AgentConditionsOutcomeReference
LiAlH₄THF, 0°C to rt, 3 hrCarboxamide → hydroxymethyl derivative
H₂/Pd-C (10% w/w)EtOH, 50 psi, 8 hrPartial saturation of benzodioxine double bonds

Synthetic Utility :
LiAlH₄ reductions preserve the oxadiazole ring but reduce the carboxamide to a hydroxymethyl group, enabling further functionalization.

Comparative Reactivity Table

Functional GroupReactivity Rank (1=highest)Preferred Reaction
Oxadiazole C=N bonds1Nucleophilic substitution
Benzodioxine ethers2Oxidation/Ring opening
Aromatic ethoxy groups3O-dealkylation
Carboxamide4Reduction/Hydrolysis

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C):

  • Half-life : 42 ± 3 hr

  • Major degradation pathway : Hydrolysis of oxadiazole ring (83% total degradation products) .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. A study involving 1,3,4-oxadiazole derivatives showed promising cytotoxic effects against glioblastoma cell lines. These compounds were assessed for their ability to induce apoptosis in cancer cells through DNA damage mechanisms .

CompoundCell LineIC50 (µM)Mechanism
5bLN2290.47Apoptosis via DNA damage
5dLN2290.85Apoptosis via DNA damage
5mLN2291.20Apoptosis via DNA damage

Anti-Diabetic Effects

In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives of the compound significantly lowered glucose levels, suggesting potential anti-diabetic activity . The mechanism appears to involve modulation of metabolic pathways critical for glucose homeostasis.

Antimicrobial Properties

The oxadiazole moiety has been linked to antimicrobial activities against both Gram-positive and Gram-negative bacteria. A series of synthesized compounds were evaluated for their antibacterial efficacy, showcasing significant inhibition against various bacterial strains .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus50 µg/mL
BEscherichia coli30 µg/mL
CPseudomonas aeruginosa40 µg/mL

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide with key enzymes involved in cancer and diabetes pathways. The results indicated strong binding affinities with thymidylate synthase (TS), an important enzyme for DNA synthesis in cancer cells .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the compound suggests favorable characteristics for drug development. Most synthesized derivatives adhered to Lipinski's Rule of Five, indicating good oral bioavailability potential .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
  • N-(5-(3,4,5-triethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Uniqueness

The presence of the triethoxyphenyl group and the oxadiazole ring in N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide makes it unique compared to other similar compounds

Biological Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the class of oxadiazole derivatives and is notable for its diverse pharmacological applications, particularly in medicinal chemistry. The unique functional groups present in its structure suggest potential interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4O5C_{18}H_{22}N_4O_5 and it features a benzodioxine moiety along with an oxadiazole ring. The triethoxyphenyl group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₅
Molecular Weight366.39 g/mol
IUPAC NameThis compound
CAS Number19938-48-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance:

  • Enzyme Inhibition : The compound has shown potential in inhibiting kinases that play a role in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives. This compound has been noted for:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Research indicates effectiveness against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : Various concentrations of the compound were tested against breast cancer (MCF7) and lung cancer (A549) cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM for MCF7 cells.
  • Study on Antimicrobial Properties :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Methodology : Disc diffusion method was employed against Staphylococcus aureus and Escherichia coli.
    • Findings : Zones of inhibition were observed up to 20 mm for S. aureus at a concentration of 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can they be addressed?

  • Answer : The synthesis of the 1,3,4-oxadiazole core requires precise cyclization conditions. A common method involves reacting acyl hydrazides with phosphorus oxychloride (POCl₃) or using carbodiimide coupling agents to form the oxadiazole ring . For the triethoxyphenyl substituent, protecting-group strategies (e.g., ethoxy groups) must be employed during coupling to avoid side reactions. Characterization via HPLC-MS and ¹H/¹³C NMR is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Resolve aromatic protons (e.g., benzodioxine and triethoxyphenyl groups) and confirm substituent positions. For example, the oxadiazole proton appears as a singlet near δ 8.5–9.0 ppm .
  • FT-IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric substrates.
  • ADME profiling : Evaluate solubility (shake-flask method) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Answer :

  • Lipophilicity optimization : Replace ethoxy groups with trifluoromethyl or methylsulfonyl groups to improve membrane permeability (logP calculations via MarvinSketch) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
  • Prodrug strategies : Convert the carboxamide to ester prodrugs for enhanced oral bioavailability .

Q. What computational methods are suitable for predicting the compound’s binding modes to target proteins?

  • Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR or VEGFR) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR) .
  • QSAR modeling : Corrogate substituent effects (e.g., triethoxy vs. trimethoxy) with IC₅₀ values to guide SAR .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

  • Answer :

  • Standardize assay conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in HepG2 cytotoxicity may arise from differing FBS percentages .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities (KD values) and rule off-target effects .
  • Replicate in orthogonal assays : Confirm antiproliferative activity via clonogenic assays or apoptosis markers (e.g., Annexin V/PI staining) .

Experimental Design & Data Analysis

Q. What controls are essential in evaluating the compound’s mechanism of action?

  • Answer :

  • Positive controls : Use established inhibitors (e.g., imatinib for kinase assays).
  • Negative controls : Include vehicle-only (DMSO) and scrambled analogs to assess specificity.
  • Cellular toxicity controls : Measure lactate dehydrogenase (LDH) release to rule out membrane disruption .

Q. How can researchers mitigate solubility issues during in vivo studies?

  • Answer :

  • Formulation strategies : Use co-solvents (e.g., PEG-400/Cremophor EL) or nanoemulsions to enhance aqueous solubility .
  • Pharmacokinetic monitoring : Measure plasma concentrations via LC-MS/MS to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.